Cas no 1119-43-3 (1,6-dimethyl hexa-2,4-dienedioate)

1,6-dimethyl hexa-2,4-dienedioate 化学的及び物理的性質
名前と識別子
-
- 2,4-Hexadienedioicacid, 1,6-dimethyl ester, (2E,4E)-
- trans,trans-Dimethyl muconate
- Dimethyl (E,E)-muconate
- Dimethyl trans,trans-muconate
- NSC 167514
- 1,6-dimethyl hexa-2,4-dienedioate
- Dimethyl (E,E)-2,4-hexadienoate
- E2B8XTM21E
- DIMETHYL 2,4-HEXADIENE-1,6-DIOATE
- 2,4-Hexadienedioic acid, dimethyl ester,
- 1733-37-5
- 1,6-DIMETHYL (2E,4E)-HEXA-2,4-DIENEDIOATE
- (1E,3E)-1,3-Butadiene-1,4-dicarboxylic acid dimethyl ester
- starbld0008151
- BAA11943
- Muconic acid (E,E)-form dimethyl ester [MI]
- trans,trans-muconic acid dimethyl ester
- dimethyl (2E,4E)-hexa-2,4-dienedioate
- EN300-1700269
- dimethyl hexa-2,4-dienedioate
- 2,4-Hexadienedioic acid, 1,6-dimethyl ester, (2E,4E)-
- (E,E)-dimethyl muconate
- SCHEMBL821014
- 2, dimethyl ester, (E,E)-
- 2,4-HEXADIENEDIOIC ACID DIMETHYL ESTER
- 1119-43-3
- Dimethyl (E,Z)-muconate
- UNII-E2B8XTM21E
- dimethyl trans-transmuconate
- Q27276777
- 2,4-Hexadienedioic acid, dimethyl ester, (E,Z)-
- NSC167514
- EN300-2010616
- Dimethyl muconate, (E,E)-
- dimethyl trans-muconate
- NSC-167514
- trans,trans dimethyl muconate
- Dimethyl (E,Z)-2,4-hexadienedioate
- (2E,4E)-muconic acid dimethyl ester
-
- MDL: MFCD00185584
- インチ: InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3+,6-4+
- InChIKey: PXYBXMZVYNWQAM-GGWOSOGESA-N
- ほほえんだ: COC(/C=C/C=C/C(OC)=O)=O
計算された属性
- せいみつぶんしりょう: 170.0579
- どういたいしつりょう: 170.058
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 52.6A^2
じっけんとくせい
- 密度みつど: 1.099
- ゆうかいてん: 157-158 ºC
- ふってん: 251 ºC
- フラッシュポイント: 122 ºC
- 屈折率: 1.464
- PSA: 52.6
- LogP: 0.44480
1,6-dimethyl hexa-2,4-dienedioate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1700269-0.05g |
1,6-dimethyl (2E,4E)-hexa-2,4-dienedioate |
1119-43-3 | 95% | 0.05g |
$64.0 | 2023-07-10 | |
Enamine | EN300-1700269-0.1g |
1,6-dimethyl (2E,4E)-hexa-2,4-dienedioate |
1119-43-3 | 95% | 0.1g |
$83.0 | 2023-07-10 | |
Enamine | EN300-2010616-1.0g |
1,6-dimethyl hexa-2,4-dienedioate |
1119-43-3 | 1.0g |
$371.0 | 2023-07-10 | ||
Enamine | EN300-2010616-10.0g |
1,6-dimethyl hexa-2,4-dienedioate |
1119-43-3 | 10.0g |
$1593.0 | 2023-07-10 | ||
Enamine | EN300-2010616-2.5g |
1,6-dimethyl hexa-2,4-dienedioate |
1119-43-3 | 2.5g |
$726.0 | 2023-09-20 | ||
Enamine | EN300-1700269-5.0g |
1,6-dimethyl (2E,4E)-hexa-2,4-dienedioate |
1119-43-3 | 95% | 5.0g |
$908.0 | 2023-07-10 | |
Enamine | EN300-2010616-1g |
1,6-dimethyl hexa-2,4-dienedioate |
1119-43-3 | 1g |
$371.0 | 2023-09-20 | ||
Enamine | EN300-1700269-1.0g |
1,6-dimethyl (2E,4E)-hexa-2,4-dienedioate |
1119-43-3 | 95% | 1.0g |
$314.0 | 2023-07-10 | |
Enamine | EN300-1700269-10.0g |
1,6-dimethyl (2E,4E)-hexa-2,4-dienedioate |
1119-43-3 | 95% | 10.0g |
$1346.0 | 2023-07-10 | |
Enamine | EN300-2010616-0.5g |
1,6-dimethyl hexa-2,4-dienedioate |
1119-43-3 | 0.5g |
$356.0 | 2023-09-20 |
1,6-dimethyl hexa-2,4-dienedioate 関連文献
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Amy E. Settle,Laura Berstis,Nicholas A. Rorrer,Yuriy Roman-Leshkóv,Gregg T. Beckham,Ryan M. Richards,Derek R. Vardon Green Chem. 2017 19 3468
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Nicholas A. Rorrer,Derek R. Vardon,John R. Dorgan,Erica J. Gjersing,Gregg T. Beckham Green Chem. 2017 19 2812
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Rui Lu,Huifang Jiang,Xiaoqin Si,Xiaolin Luo,Fang Lu,Jie Xu Chem. Commun. 2020 56 7499
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4. 462. The third isomeric (cis-trans-) muconic acidJ. A. Elvidge,R. P. Linstead,Peter Sims,B. A. Orkin J. Chem. Soc. 1950 2235
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D. Rabinovich,G. M. J. Schmidt J. Chem. Soc. B 1967 286
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S. E. Filippakis,L. Leiserowitz,G. M. J. Schmidt J. Chem. Soc. B 1967 297
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7. Topochemistry. Part XXIII. The solid-state photochemistry at 25° of some muconic acid derivativesM. Lahav,G. M. J. Schmidt J. Chem. Soc. B 1967 312
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8. Preparation and pyrolysis of some Bi- and Tri-cyclic sulfones derived from photochemical [2 + 2] cycloaddition of 2,3-dihydrothiophene 1,1-dioxide (2-sulfolene)R. Alan Aitken,J. I. G. Cadogan,Ian Gosney J. Chem. Soc. Perkin Trans. 1 1994 1983
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9. Dispiro[2,2,2,2]deca-4,9-diene: preparation and reactionsT. Tsuji,S. Nishida,H. Tsubomura J. Chem. Soc. Chem. Commun. 1972 284
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S. E. Filippakis,L. Leiserowitz,G. M. J. Schmidt J. Chem. Soc. B 1967 290
1,6-dimethyl hexa-2,4-dienedioateに関する追加情報
Compound CAS No. 1119-43-3: 1,6-Dimethyl Hexa-2,4-Dienedioate
1,6-Dimethyl Hexa-2,4-Dienedioate (CAS No. 1119-43-3) is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a six-carbon chain with two methyl groups at the terminal positions and two double bonds at positions 2 and 4. The presence of these double bonds contributes to its reactivity and potential applications in various chemical reactions.
Recent studies have highlighted the importance of dienedioates like 1,6-dimethyl hexa-2,4-dienedioate in the synthesis of advanced materials. For instance, researchers have explored the use of this compound in the development of novel polymers with enhanced mechanical properties. The ability of dienedioates to undergo Diels-Alder reactions has been particularly valuable in creating cross-linked polymer networks that exhibit improved durability and thermal stability.
The synthesis of 1,6-dimethyl hexa-2,4-dienedioate typically involves multi-step organic reactions, including oxidation and esterification processes. These steps are carefully optimized to ensure high yield and purity of the final product. The compound's structure makes it highly versatile, enabling its use in a wide range of applications from pharmaceuticals to agrochemicals.
In terms of physical properties, 1,6-dimethyl hexa-2,4-dienedioate exhibits a melting point of approximately -5°C and a boiling point around 78°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various solution-based reactions. The compound's stability under ambient conditions is another key factor that contributes to its practicality in industrial applications.
Recent advancements in analytical techniques have provided deeper insights into the molecular behavior of dienedioates like 1,6-dimethyl hexa-2,4-dienedioate. For example, nuclear magnetic resonance (NMR) spectroscopy has been instrumental in confirming the compound's structure and purity. Additionally, mass spectrometry has enabled researchers to study the fragmentation patterns of this compound during thermal decomposition, which is crucial for understanding its stability under different conditions.
The application of dienedioates in biochemistry has also garnered attention. Studies have shown that certain derivatives of dienedioates, including 1,6-dimethyl hexa-2,4-dienedioate, can act as inhibitors for specific enzymes involved in metabolic pathways. This opens up possibilities for their use in drug discovery and development.
In conclusion, compound CAS No. 1119-43-3, or 1,6-dimethyl hexa-2,4-dienedioate, is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis and materials science. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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